molecular formula C17H17NO2 B2605930 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one CAS No. 439148-58-0

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one

Cat. No. B2605930
Key on ui cas rn: 439148-58-0
M. Wt: 267.328
InChI Key: PANOEHAZOBSAPS-UHFFFAOYSA-N
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Patent
US07235581B2

Procedure details

20.3 g (101.9 mmol) 4-benzyloxyaniline and 9.1 ml (119.2 mmol) gamma-butyro-lactone are treated with 3 ml concentrated hydrochloric acid. The mixture is heated 20 hours to 160° C., then 5.5 hours to 200° C. After cooling, the mixture is extracted with 250 ml ethyl acetate, washed with saturated aqueous sodium hydrogencarbonate and dried. Evaporation of the solvent and recrystallisation from diethyl ether yields 8.4 g (31%) of a brownish solid. MS: m/e=267 (M+).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]1(=O)[O:20][CH2:19][CH2:18][CH2:17]1.Cl>>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([N:13]2[CH2:16][CH2:17][CH2:18][C:19]2=[O:20])=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Name
Quantity
9.1 mL
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated 20 hours to 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 250 ml ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogencarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and recrystallisation from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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